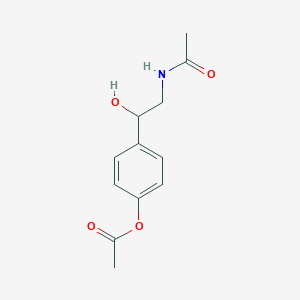
4-(2-Acetamido-1-hydroxyethyl)phenyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Acetamido-1-hydroxyethyl)phenyl acetate is an organic compound with the molecular formula C12H15NO4 It is characterized by the presence of an acetamido group, a hydroxyethyl group, and a phenyl acetate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Acetamido-1-hydroxyethyl)phenyl acetate typically involves the acetylation of 4-(2-amino-1-hydroxyethyl)phenol. The reaction can be carried out using acetic anhydride in the presence of a base such as pyridine. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous conditions are preferred to avoid hydrolysis
Reaction Time: Several hours to ensure complete acetylation
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Acetamido-1-hydroxyethyl)phenyl acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The acetamido group can be reduced to an amine.
Substitution: The phenyl acetate moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines under basic conditions.
Major Products Formed
Oxidation: Formation of 4-(2-acetamido-1-oxoethyl)phenyl acetate.
Reduction: Formation of 4-(2-amino-1-hydroxyethyl)phenyl acetate.
Substitution: Formation of various substituted phenyl acetates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(2-Acetamido-1-hydroxyethyl)phenyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of 4-(2-Acetamido-1-hydroxyethyl)phenyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites, while the hydroxyethyl group can participate in additional interactions, enhancing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(2-Amino-1-hydroxyethyl)phenyl acetate
- 4-(2-Acetamido-1-oxoethyl)phenyl acetate
- 4-(2-Acetamido-1-hydroxyethyl)phenol
Uniqueness
4-(2-Acetamido-1-hydroxyethyl)phenyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Propiedades
Número CAS |
33141-16-1 |
|---|---|
Fórmula molecular |
C12H15NO4 |
Peso molecular |
237.25 g/mol |
Nombre IUPAC |
[4-(2-acetamido-1-hydroxyethyl)phenyl] acetate |
InChI |
InChI=1S/C12H15NO4/c1-8(14)13-7-12(16)10-3-5-11(6-4-10)17-9(2)15/h3-6,12,16H,7H2,1-2H3,(H,13,14) |
Clave InChI |
WKUKBMQCIDCIAI-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NCC(C1=CC=C(C=C1)OC(=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[4-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14694165.png)

![2-[3-(Carboxymethylsulfanyl)-2-hydroxypropyl]sulfanylacetic acid](/img/structure/B14694179.png)

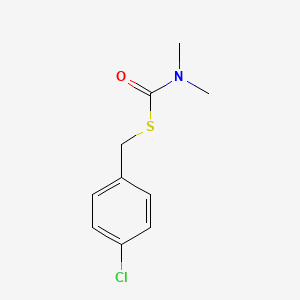


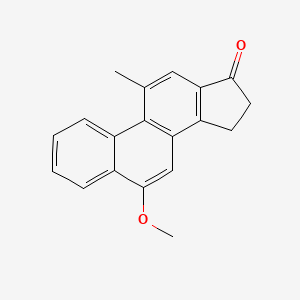
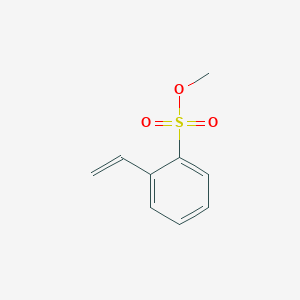
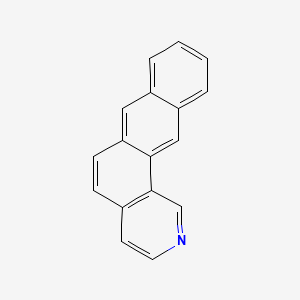
![4-[[1,1'-Bi(cyclobutane)]-1-yl]butanoic acid](/img/structure/B14694226.png)
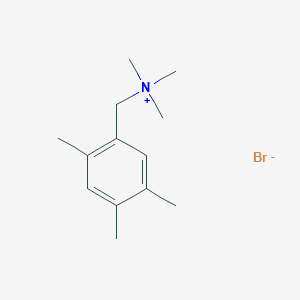
![N-[(4-methylphenyl)sulfanylmethyl]-1-phenylmethanamine;hydrochloride](/img/structure/B14694255.png)
